2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is an organic compound that features multiple functional groups, including pyrazole, triazole, and pyridine rings. This compound's structure enables it to participate in a wide array of chemical reactions, making it valuable for various scientific applications, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These diseases are caused by the protozoan parasites Leishmania and Plasmodium respectively . The compound interacts with these parasites, disrupting their normal functions and leading to their death .
Mode of Action
It is believed that the compound interferes with the parasites’ metabolic processes, leading to their death
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, disrupting their normal functions . This includes interference with the parasites’ ability to synthesize proteins and replicate their DNA . The disruption of these vital processes leads to the death of the parasites .
Pharmacokinetics
It is known that the compound is able to reach the parasites in the body and exert its effects
Result of Action
The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause . This includes the resolution of leishmaniasis and malaria, two serious diseases that affect millions of people worldwide .
Action Environment
The action of the compound can be influenced by various environmental factors. These can include the presence of other medications, the patient’s health status, and the specific strain of the parasite
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step organic synthesis. Starting with pyridine derivatives, successive reactions introduce the triazole and pyrazole groups. Common methods include cyclization reactions, nucleophilic substitutions, and thiolation processes under controlled conditions of temperature, solvents, and catalysts.
Industrial Production Methods: : Industrial synthesis might employ more efficient methodologies and catalysts to optimize yields and cost-effectiveness. Scaling up involves ensuring that the processes are safe, environmentally friendly, and economically viable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The compound may be reduced to modify the triazole ring or other parts of its structure.
Substitution: : Nucleophilic or electrophilic substitutions are common, especially at positions on the pyridine ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substitution typically involves using alkyl halides or other nucleophiles/electrophiles.
Major Products Formed: : The main products depend on the specific reactions but include various oxidized derivatives, reduced compounds, and substituted variants retaining the core pyridine-triazole-pyrazole structure.
Scientific Research Applications
In Chemistry: : Used as a ligand in coordination chemistry due to its ability to bind metal ions. In Biology : Acts as a bioactive molecule in studying enzyme interactions and cellular mechanisms. In Medicine : Potential pharmacological uses, especially as antifungal, antimicrobial, or anticancer agents. In Industry : Components in the synthesis of specialty chemicals, dyes, and agricultural products.
Comparison with Similar Compounds
Uniqueness
The presence of multiple functional rings makes it more versatile in interactions compared to simpler analogs.
Similar Compounds
Other triazole-based compounds.
Pyrazole-containing derivatives.
Pyridine-thioether compounds.
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Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-6-4-5-7-15-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORSOVNODUWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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